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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-
Benzodioxole-4-carbaldehyde, a key intermediate in various chemical syntheses. The
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data is crucial for its unambiguous identification and characterization. This document
outlines the experimental protocols, presents the spectral data in a structured format, and
provides a logical framework for its interpretation.

Molecular Structure and Spectroscopic Overview

1,3-Benzodioxole-4-carbaldehyde (CsHsO3, Molar Mass: 150.13 g/mol ) possesses a unique
structure combining a benzodioxole ring system with an aldehyde functional group. This
combination gives rise to characteristic signals in its various spectra, which, when analyzed
together, provide a comprehensive structural fingerprint of the molecule.

Caption: Workflow for Spectroscopic Data Interpretation.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality
spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1,3-Benzodioxole-4-carbaldehyde is prepared by dissolving 5-10 mg of the
compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCls),
containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to
an NMR tube. Both *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz for protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped
with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 1,3-
Benzodioxole-4-carbaldehyde is placed directly onto the ATR crystal. The spectrum is
recorded in the mid-infrared range (typically 4000-400 cm~1) by co-adding multiple scans to
improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an Electron lonization (EI)
source. A small amount of the sample is introduced into the instrument, where it is vaporized
and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes
ionization and fragmentation of the molecule. The resulting positively charged fragments are
separated based on their mass-to-charge ratio (m/z) and detected.

Data Presentation and Interpretation

The quantitative data obtained from the spectroscopic analyses are summarized in the
following tables.

'H NMR Spectral Data

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
H-C=0
10.35 S 1H - (Aldehyde
proton)
H-6 (Aromatic
7.37 dd 1H 7.9,1.6
proton)
H-3 (Aromatic
7.03 d 1H 1.6
proton)
H-5 (Aromatic
6.95 d 1H 7.9
proton)
0O-CH2-O
6.12 s 2H -

(Dioxole protons)

The *H NMR spectrum clearly shows the characteristic downfield singlet of the aldehydic proton
at 10.35 ppm. The aromatic region displays signals for the three protons on the benzene ring,
with their multiplicities and coupling constants consistent with a 1,2,4-trisubstituted pattern. The
singlet at 6.12 ppm corresponds to the two equivalent protons of the methylenedioxy group.

13C NMR Spectral Data

Solvent: CDCIs, Reference: CDCIs (& 77.16 ppm)
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Chemical Shift (6, ppm) Assighment

189.5 C=0 (Aldehyde carbon)
152.8 C-O (Aromatic quaternary)
148.1 C-O (Aromatic quaternary)
128.6 C-H (Aromatic)

127.3 C (Aromatic quaternary)
109.8 C-H (Aromatic)

108.5 C-H (Aromatic)

102.3 0O-CH2-0 (Dioxole carbon)

The 3C NMR spectrum exhibits a signal for the carbonyl carbon of the aldehyde at 189.5 ppm.
The spectrum also shows the expected eight distinct carbon signals, corresponding to the
different carbon environments in the molecule, including the characteristic signal for the
methylenedioxy carbon at 102.3 ppm.

IR Spectral Data

Wavenumber (cm~12) Intensity Assignment
2890, 2780 Medium C-H stretch (Aldehyde)
C=0 stretch (Aromatic
1685 Strong
aldehyde)
1605, 1470 Medium-Strong C=C stretch (Aromatic)
1250, 1040 Strong C-O stretch (Dioxole)
930 Medium O-CH2-0O bend

The IR spectrum displays a strong absorption band at 1685 cm~1, characteristic of the C=0
stretching vibration of an aromatic aldehyde. The presence of the aldehyde is further confirmed
by the two medium intensity bands around 2890 and 2780 cm~? corresponding to the C-H
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stretching of the aldehyde group. The strong absorptions at 1250 and 1040 cm~1 are indicative
of the C-O stretching of the benzodioxole ring system.

Mass Spectrometry Data

lonization Method: Electron lonization (El) at 70 eV

miz Relative Intensity (%) Proposed Fragment
150 100 [M]* (Molecular ion)
149 95 [M-H]*

121 30 [M-CHOJ*

93 25 [M-CHO-COJ*

65 40 [CsHs]*

The mass spectrum shows a prominent molecular ion peak [M]* at m/z 150, which is also the
base peak, confirming the molecular weight of the compound. A significant peak at m/z 149
corresponds to the loss of a hydrogen radical ([M-H]*), a common fragmentation for aldehydes.
The fragment at m/z 121 is due to the loss of the formyl group ([M-CHO]*). Further
fragmentation can lead to the ion at m/z 93, resulting from the subsequent loss of carbon
monoxide.

Caption: Key Spectroscopic Signals of the Molecule.

Conclusion

The combined application of *H NMR, 3C NMR, IR, and Mass Spectrometry provides a
powerful and unambiguous method for the structural elucidation and confirmation of 1,3-
Benzodioxole-4-carbaldehyde. The characteristic chemical shifts, coupling patterns,
absorption frequencies, and fragmentation patterns observed are all consistent with the
proposed structure. This comprehensive spectroscopic analysis is indispensable for quality
control and research and development in the fields of chemistry and drug discovery.

 To cite this document: BenchChem. [Spectroscopic Data Interpretation for 1,3-Benzodioxole-
4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1346917#spectroscopic-data-interpretation-for-1-3-
benzodioxole-4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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